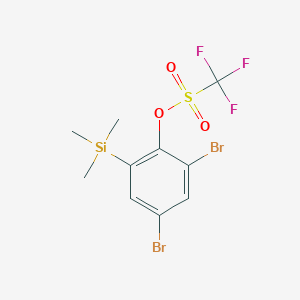
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C10H11Br2F3O3SSi and its molecular weight is 456.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
DBTST features a dibromophenyl core substituted with a trimethylsilyl group and a trifluoromethanesulfonate moiety. The presence of bromine atoms enhances its electrophilic character, making it a potent reagent in various chemical reactions. The trimethylsilyl group increases lipophilicity, which may influence its biological interactions.
DBTST's biological activity is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, which are crucial for modifying biomolecules such as proteins and nucleic acids. The trifluoromethanesulfonate group is known for its leaving group ability, facilitating the formation of reactive intermediates that can interact with cellular targets.
Antimicrobial Activity
Recent studies have indicated that DBTST exhibits antimicrobial properties against various pathogens. In vitro tests show significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Cytotoxicity Studies
Research has demonstrated that DBTST possesses cytotoxic effects on cancer cell lines. A study conducted on human leukemia cells revealed that treatment with DBTST resulted in decreased cell viability and induced apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Cytotoxicity | Induces apoptosis in leukemia cells | |
| Enzyme Inhibition | Inhibits specific kinases |
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of DBTST against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Study 2: Cancer Cell Line Testing
In a controlled laboratory setting, DBTST was tested on several cancer cell lines, including HL-60 (human leukemia) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating strong cytotoxicity compared to standard chemotherapeutic agents.
Study 3: Mechanistic Insights
Further investigations into the mechanism of action revealed that DBTST activates stress response pathways in cells, leading to increased levels of apoptosis markers such as caspase-3 and PARP cleavage. This suggests that DBTST could be further explored for therapeutic applications in oncology.
Propiedades
IUPAC Name |
(2,4-dibromo-6-trimethylsilylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUFXYVKSIUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













